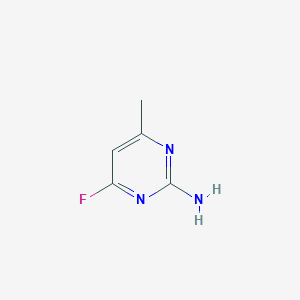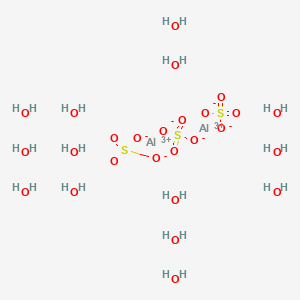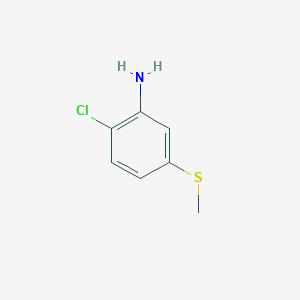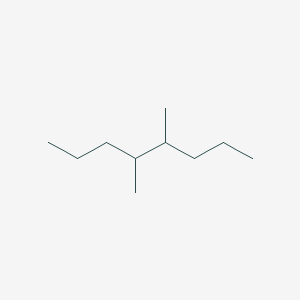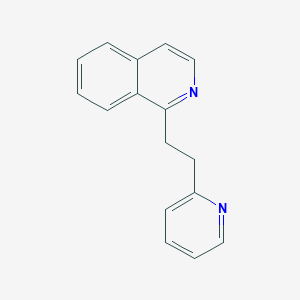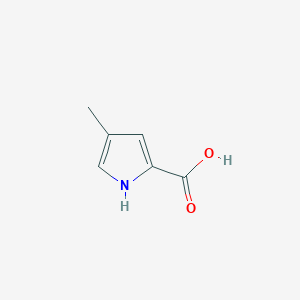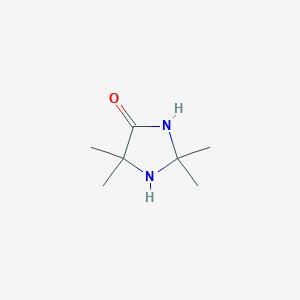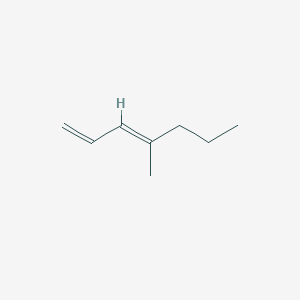
4-Methyl-1,3-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,3-heptadiene, also known as Sorbic Acid, is a chemical compound widely used in the food industry as a preservative. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol. Sorbic acid is an unsaturated fatty acid and is naturally found in some fruits, such as berries and cherries.
Scientific Research Applications
Polymer Synthesis and Modification
4-Methyl-1,3-heptadiene is used in the development and stereoengineering of various polymers. For instance, Crawford and Sita (2013) employed a strategy involving the control over dynamic methyl group exchange in coordination polymerization to manipulate the physical properties of poly(1,3-methylenecyclohexane) and its block copolymers (Crawford & Sita, 2013). Additionally, Wang et al. (2016) investigated the copolymerization of propylene with Si-containing α,ω-diolefins, including 4-methyl-1,3-heptadiene variants, to enhance rheological behavior and melt strength in polypropylenes (Wang et al., 2016).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, 4-methyl-1,3-heptadiene derivatives play a crucial role. Boccia et al. (2013) polymerized 1,3-heptadiene with various catalytic systems to obtain novel stereoregular polymers, never reported before, with distinct isotactic and syndiotactic structures (Boccia et al., 2013). Sun et al. (2021) synthesized novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, using rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne (Sun et al., 2021).
Chemical Physics and Material Science
Research in chemical physics and material science also involves 4-methyl-1,3-heptadiene. For instance, Pawlus et al. (2013) studied the effects of high pressures on the Debye process of 4-methyl-3-heptanol, a related compound, to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
properties
CAS RN |
17603-57-5 |
|---|---|
Product Name |
4-Methyl-1,3-heptadiene |
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
(3E)-4-methylhepta-1,3-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+ |
InChI Key |
AHWGKLXMXHPYBI-SOFGYWHQSA-N |
Isomeric SMILES |
CCC/C(=C/C=C)/C |
SMILES |
CCCC(=CC=C)C |
Canonical SMILES |
CCCC(=CC=C)C |
Other CAS RN |
40095-05-4 |
synonyms |
4-Methyl-1,3-heptadiene (c,t) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



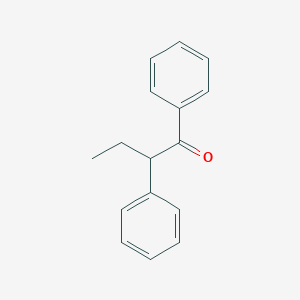
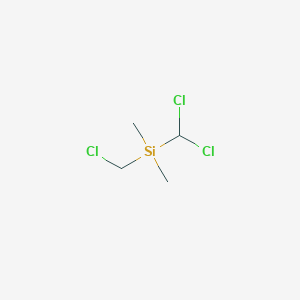
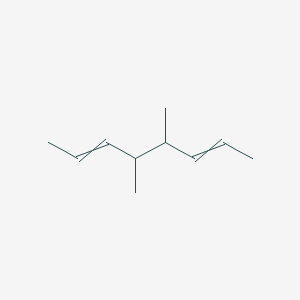
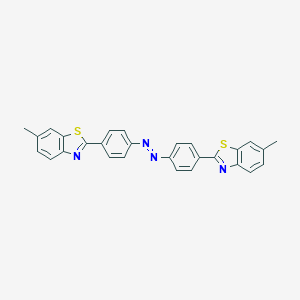
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
